2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
2-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound that features a benzamide core substituted with methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple methoxy groups can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
The TMP group is known to inhibit several proteins and enzymes, affecting multiple biochemical pathways. For instance, it inhibits tubulin, a protein that forms microtubules, which are essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
The TMP group has been associated with anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . This leads to the inhibition of cell division, protein folding, and cell growth, resulting in the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide interacts with several enzymes, proteins, and other biomolecules. The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the compound’s biochemical reactions.
Cellular Effects
The cellular effects of this compound are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit ERKs phosphorylation, a key process in cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit Taq polymerase and telomerase, and trigger caspase activation by a possible oxidative mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the 2-methoxy group, which may affect its reactivity and biological activity.
2-Methoxybenzamide: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
N-(3,4,5-Trimethoxyphenyl)benzamide: Similar structure but without the 2-methoxy substitution, which can influence its overall activity.
Uniqueness
2-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both the 2-methoxy and 3,4,5-trimethoxyphenyl groups. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)17(19)18-11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUILLCHWRHBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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